molecular formula C14H19N3O2S2 B2470323 3-(1-methyl-1H-pyrazol-3-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine CAS No. 2034305-22-9

3-(1-methyl-1H-pyrazol-3-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine

Cat. No. B2470323
CAS RN: 2034305-22-9
M. Wt: 325.45
InChI Key: FFZFBGIPLZKHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-1H-pyrazol-3-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is a member of the piperidine family, which is a class of organic compounds that are commonly used in the synthesis of pharmaceutical drugs. In

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

One study focused on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, employing AM1 molecular orbital method for conformational analysis. This research developed unified pharmacophore models for CB1 receptor ligands, highlighting the structural requisites for receptor binding and activity modulation (Shim et al., 2002).

Synthesis and Antimicrobial Activity

Another study described the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, leading to compounds with antimicrobial properties. This demonstrates the utility of pyrazole derivatives in developing potential antimicrobial agents (El‐Emary et al., 2002).

Facile Synthesis and Pharmacological Testing

Research into the facile synthesis of biaryl pyrazole sulfonamide derivatives explored modifications to known compounds to understand the impact on CB1 receptor antagonism. This work contributes to the pharmacological profiling of sulfonamide derivatives (Srivastava et al., 2008).

Structural and Crystal Studies

The crystal and molecular structure of certain sulfonamide piperidine derivatives have been characterized, providing insights into their conformational properties and potential biological interactions (Naveen et al., 2015).

Selectivity and Ligand Affinity at Dopamine Receptors

A study identified piperidine derivatives as selective ligands for the human dopamine D4 receptor, underscoring the importance of structural elements in receptor affinity and selectivity (Rowley et al., 1997).

Structure-Activity Relationships

The structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists were explored, indicating the critical features required for potent antagonistic activity against the CB1 receptor (Lan et al., 1999).

properties

IUPAC Name

3-(1-methylpyrazol-3-yl)-1-(5-methylthiophen-2-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-11-5-6-14(20-11)21(18,19)17-8-3-4-12(10-17)13-7-9-16(2)15-13/h5-7,9,12H,3-4,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZFBGIPLZKHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-3-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.